L-Porretine

Catalog No.
S714651
CAS No.
74163-81-8
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Porretine

CAS Number

74163-81-8

Product Name

L-Porretine

IUPAC Name

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1

InChI Key

BWKMGYQJPOAASG-VIFPVBQESA-N

SMILES

Array

Synonyms

74163-81-8;(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylicacid;(S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicAcid;(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;UNII-737G46U1NP;1,2,3,4-Tetrahydroisoquinoline-3(s)-carboxylicacid;S-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;1,2,3,4-Tetrahydroisoquinoline-3(R)-carboxylicacid;L-Porretine;PubChem6296;AC1MBYEG;(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;AC1Q71AH;KSC489O6L;SCHEMBL288272;421626_ALDRICH;CHEMBL447576;87437_FLUKA;CTK3I9765;BWKMGYQJPOAASG-VIFPVBQESA-N;MolPort-001-758-753;737G46U1NP;ACT01929

Canonical SMILES

C1C([NH2+]CC2=CC=CC=C21)C(=O)[O-]

Isomeric SMILES

C1[C@H]([NH2+]CC2=CC=CC=C21)C(=O)[O-]

The exact mass of the compound (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Porretine (CAS: 74163-81-8), also known as L-Tic-OH or (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained non-proteinogenic amino acid widely procured for advanced peptidomimetic synthesis and chiral chromatography. Structurally, it features a rigid tetrahydroisoquinoline ring that restricts the phi-psi backbone dihedral angles and side-chain chi space, making it a critical building block for designing highly selective receptor ligands, such as delta-opioid receptor antagonists [1]. In analytical chemistry, it is utilized as a chiral selector in ligand-exchange chromatography, where its rigid bicyclic framework enables the enantioseparation of underivatized amino acids that resist resolution by standard selectors [2]. Its reproducible high enantiopurity is essential for both pharmaceutical precursor synthesis and the manufacturing of specialized chiral stationary phases.

Substituting L-Porretine with standard cyclic amino acids (like L-proline or pipecolic acid) or linear aromatic amino acids (like L-phenylalanine or L-tyrosine) fundamentally compromises both chromatographic resolution and peptide receptor selectivity. In peptide drug design, replacing L-Tic-OH with linear analogs eliminates the necessary topographical constraints in the chi space, often converting a highly selective antagonist into a non-selective partial agonist or causing a complete loss of binding affinity [1]. In chiral chromatography, standard proline-based ligand-exchange phases lack the extended aromatic surface and rigid steric bulk of the tetrahydroisoquinoline core, failing to resolve sterically hindered α-alkyl-α-amino acids [2]. Consequently, procurement must strictly specify L-Porretine to maintain the precise stereochemical and conformational control required for these specialized applications.

Baseline Enantioseparation of α-Alkyl-α-Amino Acids

In ligand-exchange chromatography, the choice of chiral selector dictates the resolution of sterically hindered analytes. When evaluating the enantioseparation of racemic α-alkyl-α-amino acids, L-Porretine demonstrates a significant advantage over conventional selectors. Chiral stationary phases utilizing L-Porretine successfully resolve these difficult solutes, whereas phases derived from L-proline or pipecolic acid-polyacrylamide fail to achieve baseline separation [1]. The rigid 3-carboxy-1,2,3,4-tetrahydroisoquinoline structure provides a highly constrained chiral pocket that enhances stereoselective interactions with the bulky α-alkyl groups of the analytes.

Evidence DimensionEnantiomeric resolution of α-alkyl-α-amino acids
Target Compound DataSuccessful baseline resolution
Comparator Or BaselineL-Proline or Pipecolic acid derivatives (fail to resolve)
Quantified DifferenceAchieves resolution where standard cyclic amino acid selectors fail
ConditionsLigand-exchange chiral stationary phase chromatography

Procuring L-Porretine as a chiral selector is essential for analytical laboratories needing to quantify or purify complex, sterically hindered unnatural amino acids.

Topographical Constraint for Delta-Opioid Receptor Selectivity

The incorporation of L-Porretine (L-Tic-OH) into peptide sequences is a proven strategy for achieving high receptor subtype selectivity. In the development of opioid receptor ligands, the substitution of standard aromatic amino acids with L-Tic-OH restricts the side-chain chi space, which is critical for antagonist activity. For example, dipeptide and tetrapeptide analogs containing the Dmt-Tic (2',6'-dimethyltyrosine-L-Tic) or Tyr-Tic motifs exhibit sub-nanomolar affinity and high selectivity for the delta-opioid receptor over the mu-opioid receptor [1]. In contrast, sequences lacking this rigid tetrahydroisoquinoline constraint often exhibit poor selectivity and default to mixed agonist behavior.

Evidence DimensionReceptor subtype selectivity and antagonist conversion
Target Compound DataSub-nanomolar delta-opioid receptor affinity with high antagonist selectivity
Comparator Or BaselineLinear aromatic amino acids like L-Tyrosine (mixed agonist behavior)
Quantified DifferenceConverts non-selective agonists into highly selective delta-opioid antagonists
ConditionsIn vitro receptor binding assays (e.g.,[35S]GTPγS binding)

For pharmaceutical procurement, L-Porretine is a non-negotiable building block when synthesizing constrained peptidomimetics requiring strict receptor subtype selectivity.

Strict Stereochemical Requirement for Pharmacological Efficacy

The pharmacological efficacy of Tic-containing peptides is highly dependent on the absolute configuration of the tetrahydroisoquinoline core. Studies on opioid receptor ligands demonstrate that the L-isomer (L-Tic-OH) is strictly required to maintain the correct spatial orientation of the aromatic pharmacophores. Peptides synthesized with L-Tic-OH maintain potent antagonist properties, whereas substitution with the D-enantiomer (D-Tic-OH) drastically alters the backbone trajectory, leading to a near-complete loss of the desired delta-opioid receptor binding affinity [1]. This highlights the necessity of procuring L-Porretine with >98% enantiomeric excess to ensure reproducible synthesis of active pharmaceutical ingredients.

Evidence DimensionTarget receptor binding affinity
Target Compound DataHigh affinity (potent antagonism)
Comparator Or BaselineD-Tic-OH (D-enantiomer)
Quantified DifferenceD-enantiomer causes drastic loss of binding affinity compared to the L-isomer
ConditionsReceptor binding assays for peptidomimetic ligands

Buyers must ensure high enantiopurity of L-Porretine, as trace D-isomer contamination will directly reduce the yield of the pharmacologically active peptide conformation.

Synthesis of Conformationally Constrained Peptidomimetics

L-Porretine is a highly effective precursor for synthesizing rigidified peptide therapeutics, particularly delta-opioid receptor antagonists (e.g., TIPP and Dmt-Tic analogs). Its ability to restrict phi-psi and chi dihedral angles makes it essential for drug discovery programs aiming to convert flexible, non-selective peptide agonists into highly selective, metabolically stable antagonists [1].

Manufacturing of Ligand-Exchange Chiral Stationary Phases

In analytical chemistry, L-Porretine is utilized to manufacture advanced ligand-exchange chiral stationary phases. It is specifically procured when laboratories need to resolve sterically hindered α-alkyl-α-amino acids that cannot be separated using conventional proline- or pipecolic acid-based columns [2].

Asymmetric Synthesis and Chiral Ligand Design

Beyond peptides, the rigid chiral tetrahydroisoquinoline framework of L-Porretine serves as a valuable precursor for designing chiral ligands and catalysts used in asymmetric organic synthesis, ensuring high stereocontrol in the production of fine chemicals [3].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.078978594 Da

Monoisotopic Mass

177.078978594 Da

Heavy Atom Count

13

UNII

737G46U1NP

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74163-81-8

Wikipedia

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Dates

Last modified: 08-15-2023

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